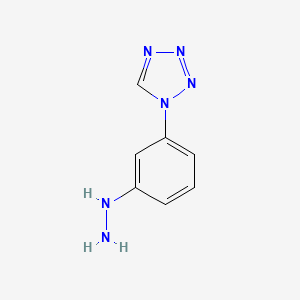

1-(3-Hydrazinylphenyl)-1H-tetrazole

Description

Structure

3D Structure

Properties

CAS No. |

847737-47-7 |

|---|---|

Molecular Formula |

C7H8N6 |

Molecular Weight |

176.18 g/mol |

IUPAC Name |

[3-(tetrazol-1-yl)phenyl]hydrazine |

InChI |

InChI=1S/C7H8N6/c8-10-6-2-1-3-7(4-6)13-5-9-11-12-13/h1-5,10H,8H2 |

InChI Key |

OYXOAKPOSISHKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)NN |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Hydrazinylphenyl 1h Tetrazole and Its Precursors

Tetrazole Ring Formation Strategies

The synthesis of the tetrazole ring is a cornerstone of creating 1-(3-Hydrazinylphenyl)-1H-tetrazole. Several powerful and versatile methods have been developed for this purpose.

[2+3] Cycloaddition Reactions (e.g., Nitriles and Azides)

The [2+3] cycloaddition reaction between a nitrile and an azide (B81097) is the most direct and widely employed method for forming a tetrazole ring. acs.orgnih.gov This reaction, first described in 1901, involves the interaction of the nitrile's triple bond with the three nitrogen atoms of an azide. nih.gov The reaction can proceed with either organic azides or azide salts. acs.org When using organic azides, the reaction is typically regioselective, yielding a single alkylated product. acs.org However, the use of azide salts, such as sodium azide, is more common for synthesizing 1H-tetrazoles due to its broader substrate scope with various nitriles. acs.org The reaction often requires elevated temperatures, but the use of catalysts can facilitate the process under milder conditions. acs.orgthieme-connect.com Electron-withdrawing groups on the nitrile can enhance the reaction rate. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Key Features |

| Nitrile | Organic Azide | 1-Substituted Tetrazole | Regioselective, often requires activated nitriles. acs.org |

| Nitrile | Azide Salt (e.g., NaN3) | 1H-Tetrazole | Broader nitrile scope, often requires heat. acs.org |

Multicomponent Reactions for Tetrazole Synthesis (e.g., Ugi-azide reactions)

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like tetrazoles in a single step. The Ugi-azide reaction is a prominent example, involving an aldehyde or ketone, an amine, an isocyanide, and an azide source (commonly trimethylsilyl (B98337) azide). researchgate.netmdpi.comscielo.org.mx This one-pot procedure allows for the rapid generation of diverse 1,5-disubstituted tetrazoles under mild conditions. mdpi.comscielo.org.mx The versatility of the Ugi-azide reaction lies in the ability to vary the four starting components, leading to a vast library of tetrazole derivatives. scielo.org.mx Ultrasound irradiation has been shown to assist in these reactions, often leading to solvent-free conditions. mdpi.com

| Reaction Type | Components | Product | Advantages |

| Ugi-Azide | Aldehyde/Ketone, Amine, Isocyanide, Azide | 1,5-Disubstituted-1H-tetrazole | High efficiency, mild conditions, structural diversity. researchgate.netmdpi.comscielo.org.mxbeilstein-journals.orgnih.gov |

Catalytic Approaches to Tetrazole Formation (e.g., Metal-catalyzed cyclizations)

Various metal catalysts have been developed to facilitate the synthesis of tetrazoles, often leading to improved yields, shorter reaction times, and milder reaction conditions. thieme-connect.com Both homogeneous and heterogeneous catalysts have been explored. thieme-connect.comacs.org Metal catalysis is believed to activate the cyano group of the nitrile, making it more susceptible to cycloaddition with the azide. nih.gov A range of metal salts and complexes, including those of zinc, copper, and cobalt, have proven effective. thieme-connect.comacs.orgnih.govacs.org For instance, cobalt(II) complexes have been successfully used for the homogeneous catalytic synthesis of 5-substituted 1H-tetrazoles. acs.org Heterogeneous catalysts, such as silica (B1680970) sulfuric acid, offer the advantage of easy separation and reusability. nih.gov

| Catalyst Type | Example | Key Features |

| Homogeneous | Cobalt(II) complexes, Zinc salts | Activate the nitrile group, can lead to milder reaction conditions. acs.orgnih.gov |

| Heterogeneous | Silica Sulfuric Acid, CoY Zeolite | Easy to separate and reuse, environmentally friendly. acs.orgnih.gov |

Introduction of the Hydrazinylphenyl Moiety

The synthesis of the hydrazinylphenyl portion of the target molecule requires specific functionalization of an aromatic ring.

Functionalization of Aromatic Rings for Hydrazine (B178648) Group Introduction

A common and historical method for introducing a hydrazine group onto a phenyl ring involves the reduction of a diazonium salt. wikipedia.org This process typically starts with the diazotization of a primary aromatic amine, such as 3-aminophenyl-1H-tetrazole, using nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures. weebly.com The resulting diazonium salt is then reduced, for example with sodium sulfite, to yield the corresponding phenylhydrazine (B124118) derivative. wikipedia.org This classical approach, pioneered by Emil Fischer, remains a fundamental strategy in synthetic organic chemistry. wikipedia.org Alternative methods for synthesizing hydrazine derivatives include the electrophilic amination of amines and nickel-catalyzed cross-coupling reactions. organic-chemistry.org

Coupling Reactions for Phenyl-Hydrazine Linkage Construction

The formation of the phenyl-hydrazine bond is a critical transformation in the synthesis of the target molecule. Several established methods can be employed, with the choice often depending on the nature of the starting materials and desired reaction conditions. A primary and classical route involves the reduction of an aromatic diazonium salt. This process typically starts from an aniline (B41778) derivative, such as 1-(3-aminophenyl)-1H-tetrazole, which is converted to its corresponding diazonium salt using sodium nitrite in a strong acid. The subsequent reduction of this intermediate, commonly with a reagent like tin(II) chloride (SnCl₂), yields the desired phenylhydrazine.

Alternatively, modern cross-coupling reactions offer a direct path to form the C-N bond. Palladium-catalyzed and copper-catalyzed reactions, such as the Buchwald-Hartwig amination, can couple an aryl halide or triflate with hydrazine or a protected hydrazine equivalent. organic-chemistry.org For instance, 1-bromo-3-(1H-tetrazol-1-yl)benzene could be coupled with a protected hydrazine, followed by a deprotection step to furnish the final product. These catalytic methods are valued for their broad functional group tolerance and often proceed under milder conditions than classical approaches.

Another strategy involves the direct reductive alkylation of hydrazine derivatives. organic-chemistry.org While more commonly used for producing N-alkylhydrazines, this conceptual approach could be adapted for aryl systems under specific catalytic conditions.

Integrated Synthetic Pathways for this compound

The synthesis of this compound can be achieved through several integrated pathways, which can be broadly categorized as either sequential or convergent.

Sequential Assembly of Tetrazole and Hydrazinylphenyl Units

Sequential synthesis involves the step-by-step construction of the molecule, where one functional group is formed first, followed by the other on the same molecular scaffold.

One logical sequence begins with the formation of the tetrazole ring on a substituted benzene (B151609) precursor. This pathway can start from 3-nitroaniline, which is converted to 3-nitrobenzonitrile (B78329) via a Sandmeyer reaction. The nitrile group is then transformed into the tetrazole ring through a [3+2] cycloaddition reaction with an azide source, such as sodium azide. nih.gov This cycloaddition is often catalyzed by Lewis acids or other promoters. organic-chemistry.orgnih.gov The final step involves the reduction of the nitro group on the resulting 1-(3-nitrophenyl)-1H-tetrazole. While direct reduction of a nitro group to a hydrazine is possible, a more controlled and common method is a two-step process: reduction of the nitro group to an amine, followed by diazotization and subsequent reduction to the hydrazine moiety.

A second, highly viable sequential pathway begins with a pre-existing aniline derivative and introduces the hydrazine functionality last. This route would start with the synthesis of 1-(3-aminophenyl)-1H-tetrazole, which can be readily prepared by the reduction of 1-(3-nitrophenyl)-1H-tetrazole. The amino group of this precursor is then diazotized at low temperatures (0–5 °C) with sodium nitrite and a mineral acid. The resulting diazonium salt is then reduced in situ to the target hydrazine compound using a reducing agent like stannous chloride or sodium sulfite. This represents a reliable and frequently used method for converting aromatic amines to hydrazines.

Convergent Synthetic Strategies for the Target Compound

Convergent synthesis involves the independent preparation of key molecular fragments, which are then joined together in a final step. For a relatively small molecule like this compound, this approach is less common than sequential strategies. However, a hypothetical convergent route could involve the coupling of a pre-formed phenylhydrazine derivative with a tetrazole-containing fragment.

For example, a metal-catalyzed cross-coupling reaction could be envisioned. One fragment could be a (3-hydrazinylphenyl)boronic acid or a similar organometallic species, which would be coupled with a halogenated tetrazole, such as 1-bromo-1H-tetrazole. Conversely, a tetrazole-containing organometallic reagent could be coupled with a protected 3-bromo-phenylhydrazine. The complexity and potential for side reactions in preparing the necessary fragments often make this approach less efficient than a linear sequence for this specific target.

Sustainable and Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability and the use of environmentally friendly methods. rsc.orgjchr.orgeurekaselect.com These principles can be effectively applied to the synthesis of this compound.

Application of Solvent-Free Conditions

A key step in many synthetic routes to the target compound is the [3+2] cycloaddition reaction to form the tetrazole ring. This reaction can often be performed under solvent-free conditions, which aligns with the principles of green chemistry by minimizing waste. benthamdirect.comresearchgate.netacs.org The reaction between an organic nitrile and sodium azide can be achieved by simply grinding the reactants together, sometimes with the aid of a solid catalyst or by using microwave irradiation to accelerate the reaction. organic-chemistry.orgresearchgate.net These solvent-free methods not only reduce environmental impact but can also lead to shorter reaction times and simpler product isolation procedures. rsc.org

| Reaction Step | Reactants | Conditions | Yield | Reference |

| Tetrazole Synthesis | Cyclic Ketone, NaN₃, AlCl₃ | Grinding, 50 °C, 10-15 min | High | researchgate.net |

| Tetrazole Synthesis | Amine, TEOF, NaN₃, ASBN Catalyst | Solvent-free, 120 °C, 3 h | Good to Excellent | acs.org |

| Tetrazole Synthesis | Amine, TEOF, NaN₃, Natrolite Zeolite | Solvent-free, 110-120 °C | High | rsc.org |

Table 1: Examples of Solvent-Free Conditions in Tetrazole Synthesis TEOF: Triethyl orthoformate; ASBN: Ag/sodium borosilicate nanocomposite. Data is illustrative of tetrazole synthesis in general.

Development of Environmentally Benign Catalytic Systems (e.g., Biocatalysis, Organocatalysis, Photocatalysis)

The development of non-toxic, recyclable, and efficient catalysts is a cornerstone of green synthesis.

Organocatalysis : The use of small, metal-free organic molecules as catalysts has gained significant traction. rsc.org For the synthesis of 5-substituted 1H-tetrazoles from nitriles, the amino acid L-proline has been shown to be an effective, inexpensive, and environmentally benign catalyst. thieme-connect.com Such a catalyst could be readily employed in the sequential synthesis pathway starting from 3-nitrobenzonitrile, offering a safer alternative to potentially hazardous Lewis acid catalysts. thieme-connect.com Other organocatalytic systems have also been developed for various tetrazole syntheses. organic-chemistry.orgnih.govacs.org

| Catalyst | Substrate Scope | Conditions | Key Advantages | Reference |

| L-Proline | Aliphatic/Aryl Nitriles, Thiocyanates | DMF, 110 °C | Metal-free, inexpensive, simple workup | thieme-connect.com |

| Pyrrolidinium Azide | Organic Nitriles | Microwave heating, neutral conditions | Accelerates azide-nitrile coupling | organic-chemistry.org |

Table 2: Organocatalytic Systems for Tetrazole Formation DMF: Dimethylformamide. Data is based on general tetrazole synthesis.

Biocatalysis : While the application of enzymes or whole-cell systems (biocatalysis) for the direct synthesis of this compound is not widely reported, biocatalytic methods are known for related transformations, such as the reduction of nitro groups or the formation of C-N bonds. Future research could explore the development of specific enzymes to catalyze key steps in the synthesis, offering a highly selective and green manufacturing route.

Photocatalysis : The use of light to drive chemical reactions represents a powerful green tool. nih.gov Photocatalysis has been applied to various C-N coupling reactions, providing a potential pathway for forming the phenyl-hydrazine linkage under mild conditions. organic-chemistry.org For example, a Ni(II)-bipyridine complex has been shown to catalyze the photochemical coupling of aryl chlorides with hydrazides. organic-chemistry.org Furthermore, photochemical transformations of the tetrazole ring itself are known, although these are more often associated with ring cleavage or rearrangement rather than formation. nih.govgoogle.com The development of a photocatalytic cycle for either the tetrazole formation or the C-N bond coupling could offer a sustainable synthetic strategy powered by light.

Atom Economy and Waste Minimization Strategies

In the synthesis of this compound and its precursors, the principles of atom economy and waste minimization are crucial for developing environmentally and economically sustainable processes. These strategies focus on maximizing the incorporation of reactant atoms into the final product and reducing the generation of hazardous byproducts and waste streams.

A key precursor to this compound is 1-(3-aminophenyl)-1H-tetrazole. The synthesis of this intermediate often involves the reaction of 3-aminobenzonitrile (B145674) with an azide source. Traditional methods for tetrazole synthesis have sometimes utilized reagents that are hazardous or produce significant waste. mit.eduacs.org However, advancements in green chemistry offer more sustainable alternatives.

One of the primary reactions in the synthesis of the target compound's precursors is diazotization. The conversion of a primary aromatic amine to a diazonium salt is a fundamental step. organic-chemistry.orgbyjus.comnumberanalytics.com This reaction typically involves the use of nitrous acid, generated in situ from sodium nitrite and a strong acid. organic-chemistry.org While effective, this process can generate acidic waste streams that require neutralization.

The subsequent reduction of the diazonium salt to form the hydrazine moiety, or the reduction of a nitro group in a precursor like 1-(3-nitrophenyl)-1H-tetrazole, presents further opportunities for green chemistry applications. Catalytic hydrogenation is a prominent example of an atom-economical method. numberanalytics.comyoutube.com This process uses hydrogen gas as the reductant and a catalyst, often a transition metal like palladium, platinum, or nickel, to facilitate the reaction. numberanalytics.com The primary byproduct is water, making it a much cleaner alternative to stoichiometric reducing agents that generate large amounts of inorganic waste.

Key strategies for improving atom economy and minimizing waste in the synthesis of this compound and its precursors include:

Catalytic Approaches: The use of catalysts is central to modern green synthesis. catalysis.blog Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing both catalyst waste and product contamination. acs.orgrsc.org For instance, the use of reusable catalysts like CoY zeolite has been reported for the synthesis of 5-substituted 1H-tetrazoles, offering a safer and more cost-effective alternative to conventional Lewis acid catalysts. acs.org Nanomaterial-based catalysts are also gaining attention due to their high surface area and catalytic efficiency, which can lead to faster reactions and lower energy consumption. nih.govrsc.org

Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a synthetic process. The use of water as a solvent is highly desirable as it is non-toxic, non-flammable, and inexpensive. organic-chemistry.org Research has shown that the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide can be effectively carried out in water using zinc salts as catalysts, which also minimizes the risk of generating explosive hydrazoic acid. organic-chemistry.org When organic solvents are necessary, greener alternatives with lower toxicity and environmental impact are preferred.

Process Intensification: Continuous flow synthesis is an emerging technology that offers significant advantages in terms of safety, efficiency, and waste reduction. mit.edu By conducting reactions in a microreactor, only small amounts of hazardous intermediates, such as hydrazoic acid, are present at any given time, significantly reducing the risk of explosion. mit.edu This technique also allows for better control over reaction parameters, leading to higher yields and purities, and consequently less waste from purification steps. mit.edu

Waste Valorization: In cases where waste generation is unavoidable, exploring methods to convert waste into valuable products is a key aspect of a circular economy approach. For example, research is being conducted on converting various forms of waste into catalysts for chemical synthesis. mdpi.comrsc.org

Table of Research Findings on Atom Economy and Waste Minimization in Tetrazole Synthesis:

| Synthetic Strategy | Key Features | Advantages | Relevant Precursor Step |

| Catalytic Hydrogenation | Use of H₂ gas and a reusable metal catalyst (e.g., Pd, Pt, Ni). numberanalytics.comyoutube.com | High atom economy, produces water as the main byproduct, catalyst can be recycled. numberanalytics.comcatalysis.blog | Reduction of 1-(3-nitrophenyl)-1H-tetrazole. |

| Aqueous Synthesis | Utilizes water as the reaction solvent, often with a metal salt catalyst like ZnBr₂. organic-chemistry.org | Environmentally benign, reduces explosion hazards associated with hydrazoic acid, high purity of products. organic-chemistry.org | Synthesis of 1-(3-aminophenyl)-1H-tetrazole from 3-aminobenzonitrile. |

| Continuous Flow Synthesis | Reaction is performed in a continuous flow microreactor. mit.edu | Enhanced safety, improved reaction control, higher yields, reduced waste. mit.edu | General synthesis of tetrazole ring. |

| Heterogeneous Catalysis | Employs solid catalysts (e.g., zeolites, nanomaterials) that are easily separated and reused. acs.orgrsc.org | Catalyst reusability, reduced waste, simplified product purification. rsc.orgnih.govrsc.org | General synthesis of tetrazole ring. |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a complex product. beilstein-journals.orgnih.gov | High efficiency, reduces the number of synthetic steps, minimizes solvent and energy consumption. beilstein-journals.org | Potential for direct synthesis of functionalized tetrazoles. |

By implementing these strategies, the synthesis of this compound can be made more sustainable, aligning with the growing demand for greener chemical manufacturing processes. The continuous development of novel catalysts and reaction methodologies will likely lead to even more efficient and environmentally friendly synthetic routes in the future.

Advanced Spectroscopic and Analytical Characterization of 1 3 Hydrazinylphenyl 1h Tetrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for elucidating the molecular framework of 1-(3-hydrazinylphenyl)-1H-tetrazole, providing unambiguous evidence of its constitution through the analysis of proton, carbon, and nitrogen nuclei.

The ¹H NMR spectrum is expected to provide distinct signals corresponding to the protons of the phenyl ring, the hydrazine (B178648) group, and the tetrazole ring.

Aromatic Protons: The 1,3-disubstituted benzene (B151609) ring will give rise to a complex multiplet pattern in the aromatic region, typically between δ 7.0 and 8.0 ppm. rsc.org The four aromatic protons will exhibit spin-spin coupling, leading to a series of multiplets. The exact chemical shifts are influenced by the electron-donating nature of the hydrazine group and the electron-withdrawing character of the tetrazole ring.

Hydrazine Protons: The protons of the hydrazine moiety (-NHNH₂) are expected to appear as broad singlets due to rapid chemical exchange and quadrupolar coupling with the adjacent nitrogen atoms. The -NH- proton signal and the -NH₂ proton signal may be observable in the range of δ 4.0-8.0 ppm, with their precise location and broadness being highly dependent on the solvent, concentration, and temperature. nih.govresearchgate.net

Tetrazole Proton: A key diagnostic signal is the proton on the C5 position of the tetrazole ring. This proton is anticipated to appear as a sharp singlet significantly downfield, likely in the range of δ 8.0-9.5 ppm, a characteristic region for protons attached to electron-deficient heterocyclic systems. researchgate.netrsc.org

Table 1: Expected ¹H NMR Chemical Shifts for this compound Predicted values based on analogous compounds.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl (Ar-H) | 7.0 - 8.0 | Multiplet |

| Hydrazine (-NH-) | 4.0 - 8.0 | Broad Singlet |

| Hydrazine (-NH₂) | 3.5 - 7.0 | Broad Singlet |

| Tetrazole (C5-H) | 8.0 - 9.5 | Singlet |

The ¹³C NMR spectrum provides critical information about the carbon framework, confirming the number of unique carbon environments and their hybridization state.

Aromatic Carbons: Six distinct signals are expected for the carbons of the phenyl ring. The carbon atom attached to the tetrazole ring (C1') and the one bonded to the hydrazine group (C3') will have their chemical shifts significantly influenced by these substituents. The remaining aromatic carbons will appear in the typical range of δ 110-140 ppm. researchgate.net

Tetrazole Carbon: The sole carbon atom (C5) within the tetrazole ring is a key indicator and is expected to resonate at a downfield position, typically in the range of δ 140-155 ppm, consistent with data from other 1-substituted tetrazoles. rsc.orgconicet.gov.arpnrjournal.comchemicalbook.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Predicted values based on analogous compounds.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Phenyl (Ar-C) | 110 - 150 |

| Tetrazole (C5) | 140 - 155 |

¹⁵N NMR is a powerful, albeit less common, technique that offers direct insight into the electronic environment of the nitrogen atoms. wikipedia.org Due to the low natural abundance of the ¹⁵N isotope, these experiments can be time-consuming but provide invaluable data for distinguishing the multiple nitrogen sites in the molecule. wikipedia.org

Tetrazole Nitrogens: Studies on 1-aryl-1H-tetrazoles have established a characteristic shielding order for the four tetrazole nitrogens: N1 > N4 > N2 > N3. conicet.gov.ar The N1 atom, directly bonded to the phenyl ring, is the most shielded, while the N3 atom is the most deshielded. Substituents on the phenyl ring generally induce only small changes in these chemical shifts unless they are in the ortho position. conicet.gov.aracs.orgnih.gov

Hydrazine Nitrogens: The two nitrogen atoms of the hydrazine group would be expected to have distinct chemical shifts, though these are less commonly reported and can be broad.

Table 3: Expected ¹⁵N NMR Chemical Shifts for Tetrazole Ring in this compound Predicted values based on analogous compounds. conicet.gov.aracs.org

| Nitrogen Atom | Expected Chemical Shift Range (δ, ppm) | Relative Shielding |

|---|---|---|

| N1 | -80 to -100 | Most Shielded |

| N2 | -10 to -20 | Deshielded |

| N3 | 0 to +10 | Most Deshielded |

| N4 | -20 to -30 | Shielded |

Two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of all ¹H, ¹³C, and ¹⁵N signals.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling network among the aromatic protons, confirming their relative positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons, allowing for the straightforward assignment of the protonated aromatic carbons and the tetrazole C5-H signal.

A correlation between the ortho-protons on the phenyl ring and the N1 atom of the tetrazole ring, confirming the point of attachment. conicet.gov.aracs.org

Correlations from the tetrazole C5-H proton to the N1 and N3 atoms, confirming the proton's position on the tetrazole ring. conicet.gov.ar

Long-range correlations across the phenyl ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space proximity, which would be useful in confirming the spatial relationship between the protons on the phenyl ring and the tetrazole ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The tetrazole ring has several characteristic vibrational modes that are useful for its identification. These vibrations arise from the stretching and bending of the C-N and N-N bonds within the five-membered ring.

Ring Stretching: The stretching vibrations of the tetrazole ring, involving combinations of ν(N=N), ν(C=N), and ν(C-N), typically appear as a series of bands in the 1600-900 cm⁻¹ region of the IR and Raman spectra. pnrjournal.comresearchgate.netcdnsciencepub.com Specifically, bands around 1109-1134 cm⁻¹ have been attributed to the tetrazole ring. researchgate.netresearchgate.net

Other Key Vibrations:

N-H Stretching: The hydrazine group will exhibit N-H stretching vibrations, typically as broad bands in the 3500-3300 cm⁻¹ region. nih.gov

Aromatic C-H Stretching: These vibrations are expected to appear as sharp peaks just above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds in the phenyl ring will produce characteristic bands in the 1600-1450 cm⁻¹ range.

Table 4: Expected Characteristic Vibrational Frequencies for this compound Predicted values based on analogous compounds.

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Hydrazine N-H Stretch | 3500 - 3300 | Medium-Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| Tetrazole Ring Vibrations | 1600 - 900 | Medium-Strong |

| Tetrazole Ring (specific) | 1135 - 1100 | Medium |

Analysis of Hydrazine N-H Stretching and Bending Modes

The infrared (IR) spectrum of this compound is characterized by distinct vibrational modes originating from its hydrazine (-NHNH2) substituent. The analysis of these N-H stretching and bending frequencies provides critical information for structural confirmation. The hydrazine group's vibrations are sensitive to its chemical environment and hydrogen bonding.

The high-frequency region of the IR spectrum is dominated by N-H stretching vibrations. Typically, primary amines and hydrazines exhibit two distinct stretching bands: an asymmetric (ν_as) and a symmetric (ν_s) stretching mode. For hydrazine itself, these bands appear around 3334 cm⁻¹ and 3152 cm⁻¹, respectively. nih.gov In this compound, these peaks are expected within a similar range, although their exact positions can be influenced by the electronic effects of the phenyl-tetrazole system and intermolecular hydrogen bonding in the solid state.

In addition to stretching modes, N-H bending vibrations are also prominent. The scissoring (in-plane bending) mode of the -NH2 group typically appears as a strong band in the 1660-1590 cm⁻¹ region. Other bending vibrations, such as wagging and twisting modes, occur at lower frequencies and can be more challenging to assign due to potential overlap with other skeletal vibrations of the aromatic ring and tetrazole core. nih.gov The N-H out-of-plane bending can be particularly broad due to its sensitivity to intermolecular interactions. pnrjournal.com

Table 1: Expected Infrared Vibrational Modes for the Hydrazine Group

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| Asymmetric N-H Stretch (ν_as) | 3350 - 3450 | Asymmetric stretching of the N-H bonds in the terminal -NH2 group. |

| Symmetric N-H Stretch (ν_s) | 3250 - 3350 | Symmetric stretching of the N-H bonds in the terminal -NH2 group. |

| N-H Scissoring (δ_NH2) | 1590 - 1660 | In-plane bending (scissoring) of the -NH2 group. |

| N-H Wagging | 1250 - 1400 | Out-of-plane wagging motion of the -NH2 group. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, which is crucial for unambiguously determining its elemental composition. nih.gov For this compound, with the molecular formula C7H8N6, the theoretical (monoisotopic) mass can be calculated with high precision.

The ability of HRMS to differentiate between compounds with the same nominal mass but different elemental formulas makes it a superior technique for structural confirmation. nih.gov An HRMS analysis of this compound would be expected to yield a measured mass for the protonated molecule [M+H]⁺ that corresponds to the theoretical value within a very low margin of error (typically < 5 ppm), thus confirming the elemental formula as C7H8N6.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C7H8N6 |

| Theoretical Exact Mass (Monoisotopic) | 176.08104 g/mol |

| Expected [M+H]⁺ Ion | 177.08887 |

| Expected [M+Na]⁺ Ion | 199.07080 |

Mechanistic Insights from Fragmentation Pathways of this compound

The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. Under electron impact (EI) or collision-induced dissociation (CID), this compound is expected to undergo characteristic fragmentation processes. Studies on substituted tetrazoles have shown that a primary and highly favorable fragmentation pathway is the elimination of a molecule of nitrogen (N2, 28 Da). nih.gov

Another common fragmentation pathway for tetrazole-containing compounds involves the loss of an N3 radical. nih.gov The fragmentation of the hydrazine side chain is also expected. Plausible fragmentation pathways for this compound include:

Loss of Nitrogen: The tetrazole ring can readily extrude N2 to form a highly reactive nitrilimine intermediate, leading to a fragment ion at m/z 148.

Cleavage of the Hydrazine Group: The C-N bond connecting the hydrazine group to the phenyl ring can cleave, resulting in the loss of N2H3• (31 Da) or N2H4 (32 Da).

Phenyl Ring Fragmentation: Subsequent fragmentation of the phenyl ring structure can occur after initial losses.

Combined Fragmentation: A common pathway could involve the initial loss of N2 from the tetrazole ring, followed by fragmentation of the hydrazine moiety.

These pathways, driven by the relative stability of the resulting fragment ions and neutral losses, allow for a detailed structural confirmation. nih.gov

Table 3: Plausible Mass Fragments of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Plausible Neutral Loss |

| 176 | [C7H8N6]⁺• | - |

| 148 | [C7H8N4]⁺• | N2 |

| 119 | [C6H5N2]⁺ | N2 from tetrazole, followed by loss of HN=NH |

| 91 | [C6H5]⁺ | N2 from tetrazole, followed by loss of N2H3• |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule and is used to study its chromophoric system. While unsubstituted tetrazoles absorb primarily in the vacuum UV region (< 200 nm), the presence of substituents dramatically alters the spectrum. pnrjournal.com

Analysis of Chromophoric and Auxochromic Contributions of the Phenyl-Tetrazole System

In this compound, the phenyl ring acts as the primary chromophore (light-absorbing group). The tetrazole ring and the hydrazine group function as auxochromes (groups that modify the absorption of the chromophore).

Phenyl Chromophore: The phenyl ring exhibits characteristic π → π* transitions. In benzene, these appear as a strong E2 band around 204 nm and a weaker, structured B band around 254 nm.

Auxochromic Effects: The tetrazole and hydrazine groups, with their lone pairs of electrons on the nitrogen atoms, engage in resonance with the phenyl ring's π-system. This conjugation extends the chromophoric system, causing a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the phenyl B-band. The lone pairs also allow for n → π* transitions, which typically appear as weak, longer-wavelength absorptions.

The resulting UV-Vis spectrum is expected to show a strong absorption band above 250 nm, representing the conjugated π → π* transition of the entire phenyl-tetrazole-hydrazine system.

Table 4: Electronic Transitions and Spectroscopic Contributions

| Component | Role | Electronic Transitions | Expected Wavelength (λmax) |

| Phenyl Ring | Chromophore | π → π | ~254 nm (modified) |

| Tetrazole Ring | Auxochrome | n → π | > 200 nm |

| Hydrazine Group | Auxochrome | n → σ | ~190 nm (typically masked) |

| Conjugated System | Overall Chromophore | π → π | > 250 nm (shifted B-band) |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for verifying the purity of this compound and for separating it from reaction precursors, by-products, and degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. ijrpc.com

A reversed-phase HPLC (RP-HPLC) method is well-suited for this moderately polar compound. In this setup, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. By developing a suitable gradient elution method, where the mobile phase composition is changed over time, a high-resolution separation can be achieved. ijrpc.com Purity is assessed by integrating the area of the main peak and comparing it to the total area of all detected peaks at a specific wavelength, typically chosen based on the UV-Vis spectrum.

Table 5: Representative RP-HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient (e.g., 5% B to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., 254 nm or a determined λmax) |

| Column Temperature | 25-30 °C |

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method is critical for assessing the purity of the compound and for monitoring reaction progress during its synthesis.

The method development process for this compound typically involves a systematic screening of chromatographic parameters to achieve optimal separation from impurities and starting materials. youtube.com Reversed-phase HPLC (RP-HPLC) is the most common approach for compounds of this polarity. The presence of aromatic rings (phenyl and tetrazole) allows for strong retention on hydrophobic stationary phases like C18 and provides good ultraviolet (UV) absorbance for detection. longdom.orgnih.gov

Optimization strategies focus on adjusting the mobile phase composition, pH, and column temperature to achieve sharp, symmetrical peaks with adequate resolution. A gradient elution is often preferred over an isocratic one to ensure the timely elution of all components with varying polarities. nih.gov The acidic nature of the tetrazole ring and the basicity of the hydrazinyl group mean that mobile phase pH can significantly influence the compound's retention time and peak shape. Buffering the aqueous portion of the mobile phase is therefore essential for reproducible results.

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good hydrophobic interaction with the phenyl and tetrazole rings for effective separation. |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | Commonly used solvent system offering good peak shape and volatility for potential LC-MS coupling. |

| Elution Mode | Gradient | Ensures efficient elution of both polar and non-polar impurities within a reasonable run time. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns, balancing analysis time and pressure. |

| Detection Wavelength | 254 nm | The aromatic rings provide strong UV absorbance at this wavelength, ensuring high sensitivity. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry by reducing mobile phase viscosity. |

| Injection Volume | 10 µL | A standard volume to prevent column overloading and peak distortion. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound itself has low volatility and is thermally labile due to the polar hydrazinyl and tetrazole functional groups, making direct GC analysis challenging. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. researchgate.netnih.gov

For the hydrazinyl moiety, a common and effective derivatization strategy is the reaction with an aldehyde or ketone to form a corresponding hydrazone. nih.gov Acetone (B3395972) is an ideal derivatizing agent as it is inexpensive and reacts rapidly with hydrazines to form a stable acetone azine derivative. nih.govchrom-china.com This reaction significantly reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis. researchgate.net The analysis is typically performed using GC coupled with a mass spectrometer (GC-MS), which provides both chromatographic separation and mass-based identification of the derivative. researchgate.net

The development of this method involves optimizing the derivatization conditions (reagent concentration, reaction time, and temperature) and the GC parameters to ensure complete conversion and accurate quantification.

| Parameter | Condition | Rationale |

|---|---|---|

| Derivatization Reagent | Acetone | Reacts with the hydrazinyl group to form a stable and volatile acetone azine derivative. chrom-china.comresearchgate.net |

| GC Column | Nonpolar (e.g., 5% Phenyl Polysiloxane) | Separates compounds based on boiling point, suitable for the less polar derivative. researchgate.net |

| Injection Mode | Split/Splitless | Allows for analysis of trace-level concentrations while preventing column overload. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas for transporting the analyte through the column. |

| Oven Temperature Program | Initial: 60°C, Ramp to 280°C | A temperature gradient is used to separate compounds with different boiling points effectively. researchgate.net |

| Detector | Mass Spectrometer (MS) | Provides definitive identification of the derivative based on its mass spectrum and fragmentation pattern. researchgate.net |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. For a newly synthesized nitrogen-rich heterocyclic compound like this compound, this analysis is crucial for verifying its elemental composition and, by extension, its molecular formula. researchgate.netrsc.org

The technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by a detector. The experimental weight percentages of C, H, and N are then compared to the theoretical values calculated from the proposed molecular formula (C₇H₈N₆). A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's stoichiometric purity and confirms its elemental makeup. nih.gov This characterization is a standard requirement for the publication and validation of new chemical entities. rsc.orgdtic.mil

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 47.72 | 47.68 |

| Hydrogen (H) | 4.58 | 4.61 |

| Nitrogen (N) | 47.70 | 47.59 |

Computational Chemistry and Theoretical Investigations of 1 3 Hydrazinylphenyl 1h Tetrazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules. These methods have been widely applied to study various aspects of tetrazole derivatives, including their electronic structure, stability, and reactivity. While specific studies on 1-(3-Hydrazinylphenyl)-1H-tetrazole are limited, data from related compounds provide a strong basis for understanding its characteristics.

The electronic structure of a molecule governs its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

Theoretical calculations on related phenyl-tetrazole derivatives indicate that the introduction of different substituents on the phenyl ring significantly influences the electronic properties. For instance, studies on 1-phenyl-1H-tetrazole and its derivatives show that the HOMO is typically localized on the phenyl ring, while the LUMO is distributed over the tetrazole moiety. The presence of the electron-donating hydrazinyl group (-NHNH2) at the meta-position of the phenyl ring in this compound is expected to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap and potentially increasing the molecule's reactivity.

Table 1: Calculated Electronic Properties of Representative Tetrazole Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1-Phenyl-1H-tetrazole | DFT/B3LYP | -7.21 | -0.89 | 6.32 |

| 1-(4-Nitrophenyl)-1H-tetrazole | DFT/B3LYP | -8.05 | -2.54 | 5.51 |

| 1-(4-Aminophenyl)-1H-tetrazole | DFT/B3LYP | -6.58 | -0.55 | 6.03 |

Note: The data presented in this table is based on theoretical calculations for related compounds and serves as an approximation for this compound.

Tautomerism is a common phenomenon in tetrazole chemistry, with the potential for the proton to reside on different nitrogen atoms of the tetrazole ring, leading to 1H- and 2H-tautomers. The relative stability of these tautomers is influenced by the nature and position of the substituent on the phenyl ring.

Computational studies have consistently shown that for most N-aryl tetrazoles, the 1H-tautomer is more stable than the 2H-tautomer. The energy difference between the two tautomers is typically in the range of 2-5 kcal/mol. This preference is attributed to a more favorable distribution of electron density and electrostatic interactions in the 1H-isomer. For this compound, it is predicted that the 1H-tautomer would be the predominant form in the gas phase and in nonpolar solvents.

Table 2: Relative Energies of Tetrazole Tautomers

| Substituent | Tautomer | Relative Energy (kcal/mol) |

| Phenyl | 1H | 0.00 |

| 2H | 3.45 | |

| 3-Nitrophenyl | 1H | 0.00 |

| 2H | 4.12 | |

| 3-Aminophenyl | 1H | 0.00 |

| 2H | 3.15 |

Note: This data is derived from computational studies on substituted phenyl-tetrazoles and provides an estimate for the tautomeric preference of this compound.

Theoretical calculations on similar 1-phenyl-1H-tetrazole systems suggest that the planar conformation, where the phenyl and tetrazole rings are coplanar, is not the most stable arrangement due to steric hindrance between the ortho-hydrogens of the phenyl ring and the nitrogen atoms of the tetrazole ring. The most stable conformation is typically twisted, with a dihedral angle ranging from 30 to 50 degrees. The rotational barrier for interconversion between different conformations is generally low, indicating significant conformational flexibility at room temperature. The hydrazinyl group also possesses rotational freedom around the C-N and N-N bonds, leading to multiple possible conformers with small energy differences.

Table 3: Calculated Rotational Barriers for Phenyl-Tetrazole Linkage

| Compound | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 1-Phenyl-1H-tetrazole | 0 | 2.1 |

| 45 | 0.0 | |

| 90 | 1.8 |

Note: The values in this table are based on computational models of related compounds and are intended to approximate the conformational behavior of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a means to study the time-dependent behavior of molecules, providing insights into their flexibility and interactions with the environment.

MD simulations can be employed to explore the conformational landscape of this compound and the dynamics of its internal motions. Such simulations would likely reveal rapid fluctuations in the dihedral angles associated with the phenyl-tetrazole linkage and the hydrazinyl group. The flexibility of the hydrazinyl side chain would allow it to adopt various orientations, which could be important for its interaction with other molecules.

The hydrazinyl and tetrazole moieties of this compound are capable of forming hydrogen bonds, both as donors and acceptors. MD simulations in different solvents can elucidate the nature and strength of these interactions. In protic solvents like water, the molecule would be expected to form a complex network of hydrogen bonds with solvent molecules. These simulations can also provide information on how the solvent influences the conformational preferences and tautomeric equilibrium of the molecule. For instance, polar solvents might stabilize the more polar 2H-tautomer to a greater extent than nonpolar solvents, potentially shifting the tautomeric equilibrium.

Reaction Mechanism Elucidation for Transformations involving this compound

Computational chemistry plays a pivotal role in mapping the intricate details of chemical reactions. For transformations involving this compound, theoretical methods can unravel the underlying mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization and Energy Profile Mapping

The elucidation of a reaction mechanism hinges on the identification and characterization of transition states—the high-energy species that connect reactants to products. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in locating these fleeting structures. By calculating the potential energy surface, a comprehensive energy profile for a given reaction pathway can be constructed.

This profile maps the energy of the system as a function of the reaction coordinate, revealing the activation energies and the energies of intermediates and products. For instance, in a hypothetical cyclization reaction of a derivative of this compound, computational methods can pinpoint the exact geometry of the transition state and the energy barrier that must be overcome for the reaction to proceed.

Table 1: Illustrative Energy Profile Data for a Hypothetical Reaction of a this compound Derivative

| Species | Relative Energy (kcal/mol) |

| Reactant | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | -5.2 |

| Transition State 2 | +18.9 |

| Product | -15.7 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from computational studies.

Theoretical Prediction of Reaction Selectivity and Kinetics

Beyond mapping energy profiles, computational models can predict the selectivity of reactions where multiple products can be formed. By comparing the activation energies of competing pathways, the kinetically favored product can be identified. This is particularly valuable in complex reactions involving the versatile functional groups of this compound, such as the hydrazinyl and tetrazole moieties.

Furthermore, Transition State Theory (TST) can be employed in conjunction with the calculated energy barriers to estimate reaction rate constants. These theoretical kinetic parameters provide a quantitative measure of reaction feasibility and can be correlated with experimental observations.

Computational Design and Prediction of Derivatives with Tuned Properties

One of the most powerful applications of computational chemistry is the in silico design of new molecules with specific, desired properties. Starting from the this compound core, computational methods allow for the systematic exploration of chemical space to identify promising derivatives.

Exploration of Structure-Reactivity Relationships (SRR)

By systematically modifying the structure of this compound—for example, by introducing different substituents on the phenyl ring or modifying the hydrazinyl group—it is possible to establish Structure-Reactivity Relationships (SRR). Computational techniques can quantify the effect of these modifications on various molecular properties, such as electronic structure (e.g., HOMO-LUMO gap), acidity/basicity, and reactivity indices. nih.gov

For example, DFT calculations can reveal how the introduction of electron-donating or electron-withdrawing groups influences the electron density distribution across the molecule, thereby affecting its reactivity in, for instance, electrophilic or nucleophilic substitution reactions. researchgate.net

Table 2: Hypothetical Calculated Properties for Designed Derivatives of this compound

| Derivative Substituent (at para-position) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| -H | -6.2 | -1.1 | 3.5 |

| -NO2 | -6.8 | -1.9 | 6.8 |

| -OCH3 | -5.9 | -0.9 | 4.2 |

| -Cl | -6.4 | -1.5 | 2.1 |

Note: This table contains hypothetical data for illustrative purposes. HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are indicators of electron-donating and accepting abilities, respectively.

In Silico Screening for Targeted Modifications

In silico screening involves the computational evaluation of a large library of virtual compounds to identify candidates with a desired property profile. This approach can significantly accelerate the discovery of new functional molecules by prioritizing synthetic efforts on the most promising candidates. nih.govresearchgate.net

For derivatives of this compound, a virtual library could be generated by introducing a wide range of substituents. These virtual compounds can then be rapidly assessed for properties such as predicted biological activity (through molecular docking simulations against a specific protein target), electronic properties, or stability. This high-throughput computational screening process is a cornerstone of modern drug discovery and materials science. nih.govresearchgate.net

Reactivity Studies and Reaction Mechanisms of 1 3 Hydrazinylphenyl 1h Tetrazole

Chemical Transformations at the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) attached to the phenyl ring is a potent nucleophilic center, rendering it susceptible to a variety of chemical transformations. Its reactivity is central to the derivatization and further functionalization of the parent molecule.

Nucleophilic Reactivity and Derivatization of Hydrazine Nitrogens

The nitrogen atoms of the hydrazine moiety possess lone pairs of electrons, making them nucleophilic. The terminal nitrogen (-NH2) is generally more nucleophilic and sterically accessible than the nitrogen atom directly attached to the phenyl ring. This difference in reactivity allows for selective derivatization under controlled conditions.

Typical derivatization reactions involve the reaction of the hydrazine with electrophilic reagents. For instance, acylation with acid chlorides or anhydrides, and sulfonation with sulfonyl chlorides can occur at the terminal nitrogen to form the corresponding hydrazides and sulfonohydrazides, respectively. The nucleophilicity of the hydrazine can be influenced by the electronic effects of the tetrazole-substituted phenyl ring.

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones, a class of Schiff bases. This reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule.

The reaction of 1-(3-hydrazinylphenyl)-1H-tetrazole with various aldehydes and ketones is expected to yield a series of corresponding hydrazones. The general reaction scheme is as follows:

Scheme 1: General reaction for the formation of Schiff bases from this compound and carbonyl compounds.

The formation of these Schiff bases can be confirmed by spectroscopic methods such as IR, 1H NMR, and 13C NMR. For example, the appearance of a characteristic imine (C=N) stretching band in the IR spectrum and a downfield shift of the azomethine proton (-N=CH-) in the 1H NMR spectrum are indicative of hydrazone formation. researchgate.net

Table 1: Examples of Schiff Base Formation with this compound Analogues

| Carbonyl Compound | Schiff Base Product | Analytical Data Highlights | Reference |

| Substituted Benzaldehydes | (E)-1-(3-(2-benzylidenehydrazinyl)phenyl)-1H-tetrazole derivatives | 1H NMR: Azomethine proton (N=CH) signal; 13C NMR: Imine carbon signal. | researchgate.net |

| Various Ketones | 1-(3-(2-isopropylidenehydrazinyl)phenyl)-1H-tetrazole derivatives | IR: C=N stretching vibration. | researchgate.net |

Note: This table is illustrative and based on the reactivity of analogous hydrazine-containing compounds. Specific experimental data for this compound may vary.

Intramolecular and Intermolecular Cyclization Reactions Involving Hydrazine

The hydrazine moiety of this compound is a key precursor for the synthesis of various heterocyclic systems through cyclization reactions. These reactions can be either intramolecular or intermolecular, depending on the reaction conditions and the nature of the co-reactants.

For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole (B372694) rings. researchgate.net Similarly, cyclization with dicyandiamide (B1669379) can result in the formation of triazole derivatives. researchgate.net These cyclization reactions significantly expand the structural diversity of compounds that can be derived from this compound, opening avenues for the synthesis of novel fused and linked heterocyclic systems. One study reported the cyclization of 5-hydrazino-1H-tetrazole with dicyandiamide in a refluxing ethanol/water mixture to yield 3,5-Diamino-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazole in good yield. researchgate.net

Reactions of the 1H-Tetrazole Ring

The 1H-tetrazole ring, while generally considered aromatic and stable, also exhibits its own characteristic reactivity. It can participate in both electrophilic and nucleophilic reactions, and the nitrogen atoms of the ring can be functionalized.

Electrophilic and Nucleophilic Reactivity of the Tetrazole Nucleus

The tetrazole ring is an electron-rich aromatic system, making it generally resistant to electrophilic substitution on the ring carbons. However, the nitrogen atoms of the tetrazole ring are nucleophilic and can react with electrophiles. The tetrazole anion, formed by deprotonation of the N-H proton, is a potent nucleophile. nih.gov

The tetrazole ring is generally deactivated towards electrophilic attack on the phenyl ring due to its electron-withdrawing nature. Conversely, the high nitrogen content makes the tetrazole ring susceptible to certain types of nucleophilic attack, although such reactions are less common and typically require harsh conditions. The acidity of the N-H proton (pKa ≈ 4.9) is comparable to that of carboxylic acids, facilitating its participation in various reactions as a nucleophile after deprotonation. mdpi.com

N-Alkylation and N-Acylation Reactions on Tetrazole Nitrogen Atoms

The nitrogen atoms of the tetrazole ring can be readily alkylated or acylated. Alkylation of 1-substituted-1H-tetrazoles typically occurs at the N4 position, although the regioselectivity can be influenced by the nature of the substituent on the phenyl ring, the alkylating agent, and the reaction conditions. rsc.org The alkylation of 5-substituted 1H-tetrazoles can lead to a mixture of N1 and N2-alkylated products. mdpi.com

Table 2: General Conditions for N-Alkylation and N-Acylation of Phenyl-Tetrazole Analogues

| Reaction Type | Reagent | Catalyst/Base | Solvent | General Observations | Reference |

| N-Alkylation | Alkyl Halides (e.g., Benzyl Bromide) | K2CO3 | DMF | Formation of N-alkylated regioisomers. | mdpi.com |

| N-Acylation | Acid Chlorides (e.g., 4-methoxybenzoyl chloride) | Pyridine (B92270) | Dichloromethane | Formation of N-acylated products, which can undergo further rearrangement. |

Note: This table provides a general overview based on the reactivity of similar tetrazole compounds. Specific outcomes for this compound may differ.

Acylation of the tetrazole ring can be achieved using acid chlorides or anhydrides. The resulting N-acyltetrazoles are often reactive intermediates that can be used in further synthetic transformations.

Stability and Ring-Opening/Ring-Closing Reactions of the Tetrazole System

The 1H-tetrazole ring is an aromatic heterocyclic system characterized by a high nitrogen content, which contributes to its unique electronic properties and considerable thermal stability. nih.gov Generally, the tetrazole ring is resistant to ring-opening reactions under typical synthetic conditions. Its stability is often compared to that of a carboxylic acid group, with which it is considered a bioisostere, sharing similar acidity and planar geometry. nih.gov

The formation of the tetrazole ring itself is a key ring-closing reaction, most commonly achieved through a [3+2] cycloaddition between a nitrile and an azide (B81097). nih.govorganic-chemistry.org In the context of this compound, the synthesis would likely involve the reaction of 3-hydrazinylbenzonitrile with an azide source. Another relevant synthetic approach that involves a ring-closing step is the Ugi tetrazole reaction, which can utilize hydrazine derivatives to form highly substituted tetrazoles. organic-chemistry.orgrug.nl

Reactivity of the Phenyl Substituent

Electrophilic Aromatic Substitution: Regioselectivity Directed by the Hydrazine and Tetrazole Groups

The regioselectivity of electrophilic aromatic substitution on the phenyl ring of this compound is dictated by the combined electronic effects of the hydrazine (-NHNH₂) and the 1H-tetrazol-1-yl substituents.

Hydrazine Group (-NHNH₂): The hydrazine group is a powerful activating group and a strong ortho, para-director due to the lone pair of electrons on the nitrogen atom adjacent to the phenyl ring, which can be delocalized into the aromatic system through resonance.

1H-Tetrazol-1-yl Group: The 1H-tetrazol-1-yl group is an electron-withdrawing group and is considered a meta-director. researchgate.net Its deactivating nature arises from the high electronegativity of the nitrogen atoms in the ring.

In this compound, the activating effect of the hydrazine group at the C3 position is expected to dominate the directing effects. Therefore, electrophilic substitution is predicted to occur at the positions ortho and para to the hydrazine group, which are C2, C4, and C6. The C5 position is sterically hindered by the adjacent tetrazole substituent. The meta-directing influence of the tetrazole group would be a minor contributing factor.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position on Phenyl Ring | Activating/Deactivating Influence | Predicted Outcome |

| C2 | ortho to hydrazine, ortho to tetrazole | Favorable |

| C4 | para to hydrazine, ortho to tetrazole | Favorable |

| C5 | meta to hydrazine, meta to tetrazole | Unfavorable (steric hindrance) |

| C6 | ortho to hydrazine, meta to tetrazole | Favorable |

Metal-Catalyzed Cross-Coupling Reactions at the Phenyl Ring

The phenyl ring of this compound can potentially undergo metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.netwiley.comyoutube.comyoutube.com While direct cross-coupling with the unmodified hydrazine group present can be challenging, two main strategies can be envisaged:

Functional Group Interconversion: The hydrazine group can be converted into a more suitable functional group for cross-coupling, such as a halide or a triflate, via reactions like the Sandmeyer reaction. The resulting aryl halide or triflate can then participate in standard cross-coupling reactions like the Suzuki, Stille, or Negishi couplings.

Direct C-H Arylation: More advanced methods involve the direct C-H functionalization of the phenyl ring. Research has shown that 1-substituted tetrazoles can undergo direct C-H arylation at the C5 position of the tetrazole ring. acs.org While this is not on the phenyl ring, it demonstrates the feasibility of C-H activation on tetrazole-containing molecules. More relevantly, as discussed in the next section, the hydrazine group can direct C-H activation to the phenyl ring.

Directed C-H Activation and Functionalization Strategies

The functional groups on this compound can act as directing groups for C-H activation, enabling regioselective functionalization of the phenyl ring.

Hydrazine-Directed C-H Activation: The hydrazine group is a known directing group for transition metal-catalyzed C-H activation. rsc.orglookchem.com Rhodium(III)-catalyzed reactions of phenylhydrazines have been shown to proceed via a hydrazine-directed C-H functionalization pathway at the ortho position (C2) of the phenyl ring. rsc.orglookchem.com This approach has been successfully used to synthesize indazole derivatives. rsc.orglookchem.com It is highly probable that this compound could undergo a similar Rh(III)-catalyzed C-H activation at the C2 position.

Tetrazole-Directed C-H Activation: The tetrazole ring can also function as a directing group. Ruthenium-catalyzed meta-selective C-H nitration of aryltetrazoles has been reported. researchgate.net This suggests that under specific catalytic conditions, the tetrazole group in this compound could direct C-H functionalization to the C5 position of the phenyl ring.

The competition between the hydrazine and tetrazole directing groups would likely depend on the choice of metal catalyst, ligands, and reaction conditions.

Table 2: Potential Directed C-H Functionalization Reactions

| Directing Group | Catalyst System (example) | Position of C-H Activation | Potential Product |

| Hydrazine | Rh(III) | C2 (ortho) | 2-functionalized this compound or cyclized products |

| Tetrazole | Ru(II) | C5 (meta) | 1-(5-functionalized-3-hydrazinylphenyl)-1H-tetrazole |

Investigation of Intramolecular Cyclizations and Rearrangements

The presence of the reactive hydrazine group in proximity to the phenyl ring and the tetrazole moiety opens up possibilities for intramolecular cyclizations.

A prominent example of such a reaction is the intramolecular cyclization following a hydrazine-directed C-H activation. As mentioned previously, Rh(III)-catalyzed C-H activation of phenylhydrazines at the C2 position can lead to the formation of a five-membered rhodacycle intermediate, which can then undergo further reactions, including annulation, to form indazole derivatives. rsc.orglookchem.com In the case of this compound, this would result in the formation of a tetrazolyl-substituted indazole.

Another potential intramolecular cyclization is highlighted by studies on the Ugi tetrazole reaction, where a synthesized intermediate was shown to cyclize into a tetrazolotriazepine ring system. organic-chemistry.org This indicates that under certain conditions, the nitrogen-rich structure of this compound could participate in complex cyclization cascades.

Furthermore, the general principle of intramolecular cyclization involving a phenyl group has been demonstrated in other systems, such as the cyclization of N-phenyl-N'-(2-chloroethyl)ureas to form N-phenyl-4,5-dihydrooxazol-2-amines. nih.gov

Table 3: Potential Intramolecular Cyclization Products

| Reacting Groups | Reaction Type | Resulting Ring System |

| Hydrazine and C2-H of phenyl ring | Hydrazine-directed C-H activation/annulation | Indazole |

| Hydrazine and Tetrazole | Nucleophilic attack/rearrangement | Fused heterocyclic systems (e.g., tetrazolotriazine) |

Coordination Chemistry of 1 3 Hydrazinylphenyl 1h Tetrazole As a Ligand

Ligand Design and Potential Coordination Modes

The efficacy of 1-(3-Hydrazinylphenyl)-1H-tetrazole as a ligand stems from its inherent structural features which allow for multiple points of attachment to metal centers.

The this compound molecule is a multidentate ligand, meaning it can bind to a metal ion through more than one donor atom. The potential coordination sites are the nitrogen atoms of the tetrazole ring and the two nitrogen atoms of the hydrazinyl (-NHNH2) group. This multiplicity of binding sites allows for both chelation and bridging.

Chelation: The ligand can form a chelate ring by coordinating to a single metal center through two or more of its donor atoms. For instance, the two nitrogen atoms of the hydrazine (B178648) group can coordinate to a metal ion, forming a stable five-membered ring.

Bridging: The ligand can act as a bridge, linking two or more metal centers to form extended one-, two-, or three-dimensional networks. arkat-usa.org This can occur in several ways:

The tetrazole ring can bridge metal ions using different nitrogen atoms (e.g., N1 and N2, or N2 and N3, or N4). arkat-usa.org

The hydrazine group can bridge two metal centers.

A combination of the tetrazole and hydrazine nitrogens can coordinate to different metal ions, leading to complex polymeric structures.

The presence of the phenyl ring provides a rigid spacer between the tetrazole and hydrazine functionalities, influencing the spatial orientation of the resulting coordination polymer.

Synthesis of Metal Complexes and Coordination Polymers

The synthesis of coordination polymers using ligands like this compound typically involves reacting the ligand with a metal salt in a suitable solvent system.

Transition metals are frequently used to construct coordination polymers due to their variable oxidation states and coordination geometries. The literature on tetrazole-based ligands shows successful complexation with a wide array of transition metals including copper (Cu), zinc (Zn), cadmium (Cd), silver (Ag), manganese (Mn), iron (Fe), cobalt (Co), and nickel (Ni). rsc.orgnih.govrsc.org By analogy, this compound is expected to form stable complexes with these ions. The choice of the metal ion is crucial as it plays a significant role in determining the structure and properties of the resulting coordination polymer. rsc.org For example, the coordination number and preferred geometry of the metal ion will dictate the connectivity and dimensionality of the final network.

Table 1: Examples of Metal Ions Used in Tetrazole-Based Coordination Polymers

| Metal Ion | Typical Coordination Numbers | Common Geometries | Reference |

|---|---|---|---|

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral | rsc.org |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral | rsc.org |

| Cd(II) | 6, 7, 8 | Octahedral, Pentagonal Bipyramidal | rsc.org |

| Ag(I) | 2, 3, 4 | Linear, Trigonal Planar, Tetrahedral | rsc.org |

| Mn(II) | 6 | Octahedral | rsc.org |

| Fe(II) | 6 | Octahedral | arkat-usa.org |

| Co(II) | 4, 6 | Tetrahedral, Octahedral | rsc.org |

This table is generated based on general findings for tetrazole ligands and represents potential behavior for this compound.

Hydrothermal and solvothermal synthesis are powerful techniques for growing high-quality single crystals of coordination polymers. rsc.org These methods involve heating the reactants in a sealed vessel (autoclave) in water (hydrothermal) or an organic solvent (solvothermal) at temperatures above the boiling point of the solvent. rsc.org The increased temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the product. These methods are particularly effective for synthesizing extended, multidimensional structures that may not be accessible through conventional solution-based chemistry at ambient pressure. rsc.org The choice of solvent can also influence the final structure.

The counter-ion (anion) from the metal salt plays a critical role in the self-assembly of the coordination polymer. rsc.org Counter-ions can influence the final structure in several ways:

Direct Coordination: Anions can directly coordinate to the metal center, competing with the primary ligand and affecting the coordination number and geometry of the metal. rsc.org

Template Effect: Anions can act as templates, directing the formation of specific network topologies through hydrogen bonding with the ligand or solvent molecules. This can lead to the formation of channels or cavities within the structure.

For instance, simple anions like chloride (Cl⁻) might coordinate directly, while larger, non-coordinating anions like perchlorate (B79767) (ClO₄⁻) or tetrafluoroborate (B81430) (BF₄⁻) are less likely to bind to the metal and may instead reside in the voids of the framework, interacting through weaker forces. nih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Copper |

| Zinc |

| Cadmium |

| Silver |

| Manganese |

| Iron |

| Cobalt |

| Nickel |

| Chloride |

| Perchlorate |

Structural Characterization of Coordination Compounds

The structural elucidation of coordination compounds involving this compound and its derivatives is paramount to understanding their properties. X-ray diffraction and various spectroscopic methods provide critical insights into the metal-ligand interactions.

The tetrazole ring typically coordinates to metal ions through one or more of its nitrogen atoms. Common coordination modes include monodentate binding via the N4 atom or bridging between two or more metal centers. For instance, in various metal-organic frameworks (MOFs), tetrazole groups have been shown to adopt monodentate, 1,2-μ-bridging, and 1,2,3-μ-bridging tridentate modes. nih.gov The hydrazine moiety (-NH-NH2) offers additional coordination sites, often acting as a bridging ligand between two metal ions, a feature observed in complexes with related hydrazine-containing ligands. researchgate.net

In polynuclear complexes and coordination polymers, the bifunctional nature of the this compound ligand allows it to link metal centers into extended one-, two-, or three-dimensional networks. nih.govrsc.org For example, studies on complexes with the related ligand 3-((1H-tetrazol-5-yl) methyl) pyridine (B92270) have shown the formation of 3D frameworks built from helical chains of Zn(II) ions linked by the ligand. rsc.org The specific architecture is influenced by the choice of metal ion, the counter-anions present, and the reaction conditions. rsc.org

A representative table of crystallographic data for related metal-tetrazole complexes is provided below, illustrating typical coordination environments.

| Compound/Complex | Metal Center | Coordination Geometry | Key Structural Features | Reference |

| {Fe[(2-1H-tetrazol-5-yl)pyridine]2(H2O)2} | Fe(II) | Monoclinic, P21/c | Mononuclear complex with two tetrazole ligands and two water molecules coordinated to the iron center. | nih.gov |

| [Zn(3TMP)Cl] | Zn(II) | 3D Framework | Helical chains composed of Zn(II) and the flexible 3-((1H-tetrazol-5-yl) methyl) pyridine (3TMP) ligand. | rsc.org |

| [Mn(II)3O(HNDT)2(NDT)(DMF)3] | Mn(II) | 3D MOF | Unprecedented trinuclear [Mn(II)3O(CN4)6] secondary building units (SBUs). | nih.gov |

| [Co(mmtz)2]n | Co(II) | 1D Polymer | Distorted tetrahedral geometry with each deprotonated 5-mercapto-1-methyl-tetrazole (mmtz–) ligand bridging adjacent Co(II) atoms. | nih.gov |

Spectroscopic techniques are essential for confirming the coordination of the ligand to the metal center and for probing the nature of the resulting bonds, especially when single crystals are not obtainable.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination mode of this compound. The coordination of the hydrazine and tetrazole groups to a metal ion leads to characteristic shifts in their vibrational frequencies.

N-H Vibrations: The stretching vibrations of the hydrazine's N-H bonds, typically observed in the 3100-3400 cm⁻¹ range, often shift to lower frequencies upon coordination due to the donation of electron density to the metal center. researchgate.net

C=N and N=N Vibrations: Vibrations associated with the tetrazole ring, found in the 1400-1600 cm⁻¹ region, are also sensitive to coordination. Shifts in these bands indicate the involvement of the ring's nitrogen atoms in bonding.

Metal-Nitrogen (M-N) Vibrations: The formation of a coordinate bond is directly confirmed by the appearance of new bands in the far-IR region (typically 200-600 cm⁻¹), which are assigned to the stretching vibrations of the M-N bonds. researchgate.net

The table below summarizes typical IR spectral data for metal complexes with related ligands.

| Ligand/Complex Type | ν(N-H) (cm⁻¹) | ν(C=N) / Ring (cm⁻¹) | ν(M-N) (cm⁻¹) | Reference |

| Free Hydrazone Ligand | ~3280 | ~1590 | - | researchgate.netresearchgate.net |

| Metal-Hydrazone Complex | 3208-3210 (shift to lower frequency) | 1573-1450 (shift to lower frequency) | ~450 | researchgate.netresearchgate.net |

| Metal-Tetrazole Complex | - | Shift in ring vibrations | 200-600 | |

| Ni(TZCA)₂(ClO₄)₂ | 3330, 3262, 3125 | 1559 | Present | energetic-materials.org.cn |

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of metal complexes provide information about the d-d transitions of the metal ion and charge-transfer bands. Coordination of the ligand can cause shifts in the absorption bands compared to the free ligand. For instance, d-d transitions in transition metal complexes typically appear in the visible region, and their positions are indicative of the coordination geometry (e.g., octahedral, tetrahedral). researchgate.netjocpr.com Ligand-to-metal charge transfer (LMCT) bands, often observed in the UV region, can also provide evidence of complex formation. jocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes. Upon coordination, the chemical shifts of protons and carbons near the binding sites are affected. For example, the signals for the protons of the hydrazine group and the aromatic ring in this compound would be expected to shift upon complexation. researchgate.netresearchgate.netmdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes (e.g., those of Cu(II), Mn(II), or high-spin Fe(III)), EPR spectroscopy is a valuable technique. The g-values and hyperfine coupling constants obtained from EPR spectra can provide detailed information about the electronic structure and the symmetry of the metal ion's coordination environment.

Exploration of Applications for Metal-Tetrazole-Hydrazine Complexes